H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH
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Overview
Description
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH is a synthetic peptide that has been widely studied for its potential applications in scientific research. This peptide is composed of 19 amino acids and has been synthesized using solid-phase peptide synthesis.
Scientific Research Applications
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has been studied for its potential applications in a variety of scientific research areas, including neuroscience, immunology, and cancer research. This peptide has been shown to modulate the activity of ion channels, receptors, and enzymes in the nervous system, leading to changes in neuronal excitability, synaptic transmission, and plasticity. In addition, this compound has been shown to activate immune cells and enhance their cytotoxic activity against cancer cells.
Mechanism of Action
The mechanism of action of H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH is complex and involves interactions with multiple molecular targets. This peptide has been shown to bind to ion channels, receptors, and enzymes in the nervous system, leading to changes in their activity and downstream signaling pathways. In addition, this compound has been shown to activate immune cells by binding to surface receptors and inducing intracellular signaling cascades.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target and context of its action. In the nervous system, this peptide has been shown to modulate synaptic transmission, neuronal excitability, and plasticity. In the immune system, this compound has been shown to activate immune cells and enhance their cytotoxic activity against cancer cells.
Advantages and Limitations for Lab Experiments
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this peptide may also have some limitations, such as its potential toxicity, low bioavailability, and limited tissue penetration.
Future Directions
There are many potential future directions for research on H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH. Some possible areas of investigation include the development of more potent and selective analogs of this peptide, the identification of novel molecular targets and signaling pathways, and the testing of this peptide in preclinical and clinical models of neurological and immunological disorders. In addition, further studies are needed to elucidate the mechanisms of action and biochemical and physiological effects of this compound.
Synthesis Methods
H-DL-Cys(Acm)-DL-Asp-DL-Ala-DL-Arg-DL-Ser-DL-Pro-DL-xiThr-DL-Ser-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Pro-DL-Val-DL-Met-OH can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid support. The resulting peptide is then cleaved from the solid support and deprotected to yield the final product. The purity and yield of the peptide can be optimized by using different protecting groups, coupling reagents, and purification methods.
Properties
155773-75-4 | |
Molecular Formula |
C69H115N19O22S2 |
Molecular Weight |
1626.9 g/mol |
IUPAC Name |
3-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-[[1-[[1-[[1-[2-[[1-[[1-[2-[[1-[2-[[1-[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H115N19O22S2/c1-33(2)50(62(103)77-41(68(109)110)21-27-111-10)81-58(99)47-19-14-25-87(47)66(107)52(35(5)6)83-60(101)48-20-15-26-88(48)67(108)51(34(3)4)82-59(100)45-17-12-23-85(45)65(106)44(30-90)80-63(104)53(37(8)91)84-61(102)46-18-13-24-86(46)64(105)43(29-89)79-56(97)40(16-11-22-73-69(71)72)76-54(95)36(7)75-57(98)42(28-49(93)94)78-55(96)39(70)31-112-32-74-38(9)92/h33-37,39-48,50-53,89-91H,11-32,70H2,1-10H3,(H,74,92)(H,75,98)(H,76,95)(H,77,103)(H,78,96)(H,79,97)(H,80,104)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,93,94)(H,109,110)(H4,71,72,73) |
InChI Key |
QWNLMQOHNMILPB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CSCNC(=O)C)N |
sequence |
XDARSPXSPVPVPVM |
Origin of Product |
United States |
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